molecular formula C5H6N2O B1312469 1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 27258-32-8

1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1312469
CAS RN: 27258-32-8
M. Wt: 110.11 g/mol
InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C5H6N2O . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde involves various chemical reactions. For instance, it can be produced from dicarboxylic alkynes and hydrazines in a cycloaddition reaction catalyzed by rhodium .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring with a methyl group at the 1-position and a carbaldehyde group at the 3-position . The molecular weight of the compound is 110.12 g/mol .


Chemical Reactions Analysis

1-Methyl-1H-pyrazole-3-carbaldehyde participates in various chemical reactions. For example, it can react with Li+, Na+, and K+ ions . More detailed information about its chemical reactions can be found in the referenced scientific literature .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-3-carbaldehyde is a white to yellow to brown solid or liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.9±13.0 °C at 760 mmHg, and a flash point of 86.2±19.8 °C . The compound has a molar refractivity of 30.7±0.5 cm3 and a polar surface area of 35 Å2 .

Scientific Research Applications

Synthesis and Biological Investigations

1-Methyl-1H-pyrazole-3-carbaldehyde and its derivatives have been extensively utilized in the synthesis of various chemical compounds. For instance, quinolinyl chalcones containing a pyrazole group were synthesized using derivatives of this compound. These compounds displayed promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).

Solid State Emissive NLOphores

In another study, pyrazole-based D-π-A derivatives with large stokes shifts were synthesized from 1,3-diphenyl-1H-pyrazole-3-carbaldehyde. These derivatives exhibited blue to red solid-state emissions, indicating their potential in developing novel luminescent materials (Lanke & Sekar, 2016).

Crystal Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of 1-methyl-1H-pyrazole-3-carbaldehyde, was determined using X-ray diffraction. This study provided insights into the molecular arrangement and bonding in such compounds (Xu & Shi, 2011).

Antimicrobial Activity

A novel chitosan Schiff base synthesized using heteroaryl pyrazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential application of 1-methyl-1H-pyrazole-3-carbaldehyde derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Environmentally Benign Synthesis

The compound has been used in environmentally friendly synthesis methods. For example, its condensation with 3-methyl-1-phenylpyrazolin-5-(4H)-one in an ionic liquid produced specific derivatives efficiently at room temperature (Hangarge & Shingare, 2003).

Antituberculosis and Antimalarial Activities

A combinatorial library of fused pyran derivatives was synthesized using 1-methyl-1H-pyrazole-3-carbaldehyde and evaluated for their antituberculosis and antimalarial activities. This demonstrates the compound's potential role in medicinal chemistry (Kalaria et al., 2014).

Safety And Hazards

1-Methyl-1H-pyrazole-3-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing suitable protective clothing and eye protection .

properties

IUPAC Name

1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYJEYSRBCLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427523
Record name 1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-3-carbaldehyde

CAS RN

27258-32-8
Record name 1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AN Rodionov, AA Simenel, AA Korlyukov… - Journal of …, 2011 - Elsevier
New ferrocene derivatives – ethyl esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids were synthesized. The corresponding aldehydes were obtained from acid esters in two …
Number of citations: 27 www.sciencedirect.com
Y Qiao, T Si, MH Yang, RA Altman - The Journal of Organic …, 2014 - ACS Publications
… General procedure C was followed using 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (70.4 mg, 0.400 mmol) in DMF (1.6 mL); first step: 60 C, 60 min; second step: 60 C, 6 h; …
Number of citations: 77 pubs.acs.org
SJ Kang, JW Lee, J Song, J Park, J Choi… - Journal of Enzyme …, 2020 - Taylor & Francis
… Compound 13d was synthesised as described for 13a using 1-methyl-1H-pyrazole-3-carbaldehyde as an aldehyde source. H-NMR (600 MHz, DMSO-d 6 ) δ 8.73 (d, J = 6.2 Hz, 1H), …
Number of citations: 2 www.tandfonline.com
JL Gilmore, HY Xiao, TGM Dhar, MG Yang, Z Xiao… - 2019 - ACS Publications
Recently, our research group reported the identification of BMS-986104 (2) as a differentiated S1P 1 receptor modulator. In comparison to fingolimod (1), a full agonist of S1P 1 currently …
Number of citations: 12 pubs.acs.org
J Gu, Y Wan, H Ma, H Zhu, H Bu, W Zhang, ZG Wu, Y Li - Tetrahedron, 2021 - Elsevier
A Fe(III)-promoted highly selective photo-oxidation of benzylic C–H bond delivering relative carbonyl products is reported. By altering the concentration of ferric salt, methylarenes can …
Number of citations: 5 www.sciencedirect.com
AD TRIPATHI, J SINGH, Y SRIVASTAVA - academia.edu
Telomeres are repeated TTAGGG sequences that stop natural chromosome ends from behaving as random breaks, tankyrase 1 upregulation, decrease the TRF1-TIN2-TPP1-POT1 …
Number of citations: 2 www.academia.edu
S McCowen - 2016 - search.proquest.com
Among women who are afflicted with breast cancer, 15–20% have the triple negative subtype which lacks estrogen, progesterone and human epidermal growth factor 2 receptors. …
Number of citations: 0 search.proquest.com
Y Zhang, Z Chen, J Nie, FG Zhang… - The Journal of Organic …, 2019 - ACS Publications
Herein, we present a facile approach to a diverse collection of 1,4-disubstituted 3-di- or mono-fluoromethylpyrazoles utilizing our previously developed cyanopyrazoles as key building …
Number of citations: 18 pubs.acs.org
A Prieto, D Bouyssi, N Monteiro - The Journal of Organic …, 2017 - ACS Publications
4-Fluoropyrazoles are accessible in a single step from readily available aldehyde-derived N-alkylhydrazones through double C–H fluoroalkylation with tribromofluoromethane (CBr 3 F). …
Number of citations: 16 pubs.acs.org

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